1-Cyclopropyl-3-isopropylpiperazine
Overview
Description
1-Cyclopropyl-3-isopropylpiperazine is a chemical compound with the molecular formula C10H20N2 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Cyclopropyl-3-isopropylpiperazine, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-3-isopropylpiperazine can be analyzed using various techniques . These include using a structural formula editor to draw the molecule and convert it into a 3D model , or using diffractometers specifically designed for 3D ED/microED to determine crystal structures .
Chemical Reactions Analysis
The analysis of chemical reactions involving 1-Cyclopropyl-3-isopropylpiperazine would require a detailed understanding of the principles of chemical reactor analysis and design . This includes understanding the context of the chemical reaction, the characterization of the reactor feed, and the performance of the reactor .
Physical And Chemical Properties Analysis
1-Cyclopropyl-3-isopropylpiperazine has a molecular weight of 168.28 g/mol . Further details about its physical and chemical properties, such as its density, color, hardness, melting and boiling points, and electrical conductivity, would require specific experimental measurements .
Scientific Research Applications
Synthesis of Piperazine Derivatives
Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities. The synthesis of substituted piperazines is of significant interest due to their application in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The methods for synthesizing these derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and photocatalytic synthesis .
Development of Cardiovascular Drugs
The piperazine moiety is a common feature in cardiovascular drugs. For instance, trimetazidine and ranolazine, which contain the piperazine structure, are used to treat angina pectoris by improving myocardial glucose utilization .
Antipsychotic Medications
Piperazine derivatives like aripiprazole and quetiapine are utilized in the treatment of schizophrenia and bipolar disorder. These compounds act on various neurotransmitter receptors to exert their therapeutic effects .
Anti-HIV Agents
Compounds such as indinavir, which feature the piperazine ring, are protease inhibitors used in the management of HIV infection. They work by preventing the virus from maturing into its infectious form .
Antidiabetic Agents
Piperazine derivatives are also found in antidiabetic medications like sitagliptin. These drugs function as dipeptidyl peptidase-4 inhibitors, helping to regulate blood glucose levels .
Treatment of Nausea and Anxiety
Vestipitant, which includes the piperazine structure, is explored for its potential in treating conditions like nausea and anxiety. It acts as a neurokinin-1 receptor antagonist, blocking the action of the neurotransmitter substance P .
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound, including 1-Cyclopropyl-3-isopropylpiperazine . These hazards can include flammability, toxicity, and reactivity . Precautionary measures, such as wearing protective clothing and avoiding inhalation or ingestion, are recommended .
Future Directions
properties
IUPAC Name |
1-cyclopropyl-3-propan-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-8(2)10-7-12(6-5-11-10)9-3-4-9/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWORJJFCUQMXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-isopropylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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